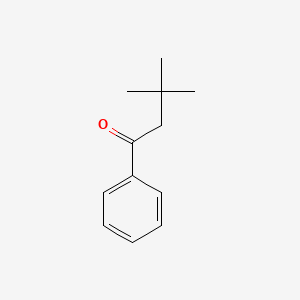

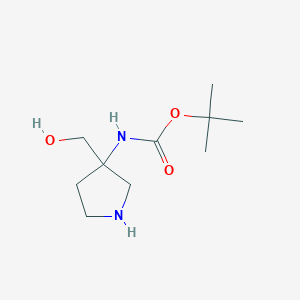

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

描述

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a compound that is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, asymmetric synthesis routes have been developed to create diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, starting from trans-4-hydroxy-L-proline. These routes involve regio- and stereoselective introduction of amino and hydroxyl groups, which are key functional groups in the target molecule . Additionally, enantioselective syntheses of Boc-protected pyrrolidines have been achieved using deprotonation strategies with s-BuLi/(-)-sparteine, indicating the potential for high enantiomeric excess in the synthesis of such compounds . Furthermore, the synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine has been reported using boron trifluoride etherate-assisted ring opening of ethylene oxide, which demonstrates a method for introducing hydroxymethyl groups into the pyrrolidine ring .

Molecular Structure Analysis

Computational studies have been conducted on similar Boc-amino pyridine derivatives to understand their molecular structure. Density functional theory (DFT) methods have been used to calculate vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and to investigate electronic properties such as HOMO-LUMO energies . These studies provide insights into the electronic structure of Boc-amino compounds, which can be extrapolated to understand the structure of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives has been explored in various contexts. For example, aminomethylation reactions have been studied, which are relevant for introducing aminomethyl and hydroxymethyl groups into the pyrrolidine ring . Additionally, the synthesis of complex amino acids from pyrrolidine precursors using radical addition and rearrangement reactions has been reported, indicating the versatility of pyrrolidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-amino compounds have been investigated through computational methods. Studies on 3-amino-4-(Boc-amino)pyridine have evaluated its nonlinear optical (NLO) behavior, dipole moment, and first hyperpolarizability, suggesting that such molecules could be good candidates for NLO materials . These properties are important for understanding the behavior of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine in various environments and potential applications in materials science.

科学研究应用

Synthesis of Kainoid Amino Acids

Hodgson, Hachisu, and Andrews (2005) describe the use of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine in the synthesis of neuroexcitants like 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid, alpha-kainic acid, and others. The key step involves a radical addition of 2-iodoethanol to induce nitrogen-directed homoallylic radical rearrangement, providing access to polysubstituted pyrrolidines, especially the kainoid amino acids (Hodgson, Hachisu, & Andrews, 2005).

Acylation of Pyrrolidine-2,4-diones

Jones, Begley, Peterson, and Sumaria (1990) discuss acylation at C-3 by acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids. Their protocol involves boron trifluoride-diethyl ether as a Lewis acid, leading to the neutral boron difluoride complexes of 3-acyltetramic acids and subsequent methanolysis (Jones et al., 1990).

Asymmetric Synthesis of Glycosidase Inhibitors

Curtis, Evinson, Handa, and Singh (2007) achieved regio- and stereoselective introduction of functional groups in the synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine. These novel amino pyrrolidines show moderate inhibition of beta-galactosidase, indicating their potential as glycosidase inhibitors (Curtis, Evinson, Handa, & Singh, 2007).

Synthesis of Pyrrolidine Methanesulfonic Acid

Braghiroli, Avallone, and Della (1997) discuss the synthesis of (R)- and (S)-2-Pyrrolidinemethanesulfonic acid from N-Boc-2-(hydroxymethyl)-1-pyrrolidine, providing an efficient entry to these compounds with high enantiomeric purities (Braghiroli, Avallone, & Della, 1997).

Synthesis of Functionalized Pyrrole Derivatives

Gabriele, Veltri, Mancuso, Salerno, Maggi, and Aresta (2012) describe a Pd-catalyzed approach to synthesize functionalized pyrroles from N-Boc-1-amino-3-yn-2-ols. This method involves oxidative heterocyclization-alkoxycarbonylation, leading to a mixture of Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters (Gabriele et al., 2012).

安全和危害

属性

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10/h11,13H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNAHFQBVPFTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455066 | |

| Record name | tert-Butyl [3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine | |

CAS RN |

475469-15-9 | |

| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475469-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)